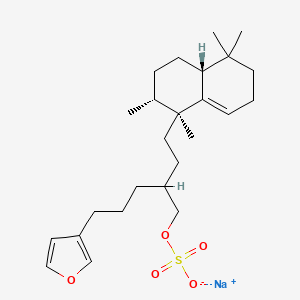
Halisulfate 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halisulfate 7, also known as this compound, is a useful research compound. Its molecular formula is C25H39NaO5S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
One of the most promising applications of Halisulfate 7 is its potential as an antiviral agent. Research has shown that compounds related to this compound exhibit inhibitory effects on viral replication mechanisms. For instance, Halisulfate 3, a close analogue, has been identified as a potent inhibitor of the Hepatitis C virus (HCV) nonstructural protein 3 (NS3) helicase, demonstrating IC50 values of 4 µM . This suggests that this compound may share similar inhibitory properties against viral helicases, making it a candidate for further investigation in antiviral drug development.
Inhibition of β-Lactamases
Halisulfate derivatives have also been studied for their ability to inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria. Halisulfate 5, another derivative, showed competitive inhibition against AmpC β-lactamases with a Ki value of 5.87 µM . This indicates that this compound could potentially be developed into a novel β-lactamase inhibitor, enhancing the efficacy of existing β-lactam antibiotics against resistant bacterial strains.
Enzyme Inhibition
Halisulfates have been implicated in various biochemical pathways due to their ability to inhibit key enzymes. The inhibition of isocitrate lyase (ICL) by halisulfates has been documented, which could lead to applications in metabolic engineering or as tools for studying metabolic pathways in microorganisms . This highlights the versatility of halisulfates in biochemical research.
Data Tables and Case Studies
Analyse Des Réactions Chimiques
Enzyme Inhibition Reactions
Halisulfate 7 demonstrates potent inhibitory effects against β-lactamases, enzymes responsible for bacterial antibiotic resistance. The compound competitively binds to the active site of these enzymes, mimicking substrate interactions and blocking catalytic activity. Kinetic studies indicate effective inhibition at low micromolar concentrations , though exact IC₅₀ values remain unspecified in available literature .
Biochemical Interaction Mechanisms
The inhibitory activity of this compound extends to multi-enzyme systems. While direct data on this compound’s effects on viral helicases is limited, structurally related halisulfates (e.g., Halisulfate 3) inhibit hepatitis C virus (HCV) NS3 helicase by:
-
Serine protease inhibition (IC₅₀: 14 µM for Halisulfate 3)
These effects suggest this compound may similarly disrupt helicase function through allosteric modulation, though target specificity requires further validation .
Reactivity with Nucleophiles
The sulfate moiety in this compound participates in nucleophilic substitution reactions, particularly under acidic or high-temperature conditions. This reactivity is critical for its:
-
Covalent modification of enzymatic active sites
-
Degradation pathways involving hydrolysis
Propriétés
Formule moléculaire |
C25H39NaO5S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
sodium;[2-[2-[(1S,2R,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-(furan-3-yl)pentyl] sulfate |
InChI |
InChI=1S/C25H40O5S.Na/c1-19-10-11-22-23(9-6-14-24(22,2)3)25(19,4)15-12-20(18-30-31(26,27)28)7-5-8-21-13-16-29-17-21;/h9,13,16-17,19-20,22H,5-8,10-12,14-15,18H2,1-4H3,(H,26,27,28);/q;+1/p-1/t19-,20?,22+,25+;/m1./s1 |
Clé InChI |
ACFQZRDPZZFBPV-KVJFRGJUSA-M |
SMILES isomérique |
C[C@@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)[O-].[Na+] |
Synonymes |
halisulfate 7 halisulfate-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















